molecular formula C15H9F3N2OS B2867507 2,6-difluoro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 477512-20-2

2,6-difluoro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2867507
CAS RN: 477512-20-2
M. Wt: 322.31
InChI Key: FLOVOADOMFFOMT-XDJHFCHBSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring system and the presence of multiple fluorine atoms would likely have a significant impact on the compound’s shape and electronic properties .

Scientific Research Applications

Antimicrobial Applications

Research on fluorobenzamides, including structures related to 2,6-difluoro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, has shown promising antimicrobial properties. For instance, the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has highlighted compounds with significant antimicrobial activity against a range of bacteria and fungi. The presence of fluorine atoms in these compounds enhances their antimicrobial efficacy. Specifically, compounds with fluorine positioned at the 4th position of the benzoyl group showed enhanced activity against both bacterial and fungal strains, indicating the crucial role of fluorine in determining the compound's bioactivity (Desai, Rajpara, & Joshi, 2013).

Antitumor Applications

Fluorinated benzothiazoles, including those with structural similarities to this compound, have been synthesized and evaluated for their antitumor properties. A study on the synthesis and biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxicity against human breast cancer cell lines, highlighting the potential of fluorinated benzothiazoles in cancer therapy. The study demonstrates the specific antitumor activity that can be achieved through fluorine substitution, suggesting a pathway for the development of new anticancer agents (Hutchinson et al., 2001).

Synthesis of New Compounds

The synthesis of fluorinated compounds, including this compound, has facilitated the development of novel compounds with potential biological applications. For example, the exploration of N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors in heterocyclic synthesis has opened up new avenues for creating fluorinated compounds with unique electrophilic reactivity. This approach has led to the development of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, showcasing the versatility of fluorinated compounds in medicinal chemistry (Meiresonne et al., 2015).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Fluorinated compounds can sometimes be hazardous, so appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as pharmaceuticals or materials science. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

2,6-difluoro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c1-20-11-6-5-8(16)7-12(11)22-15(20)19-14(21)13-9(17)3-2-4-10(13)18/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOVOADOMFFOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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